Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system. The molecule includes a methyl ester group at the 6-position of the pyridine ring, which influences its physicochemical properties, such as solubility and reactivity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system receptors and enzymes . Its molecular formula is C9H12N3O2, with a molecular weight of 195.21 g/mol (calculated based on and ).
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-2-3-7-10-9-5-11(7)4-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEMPZYALMFGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NN=CN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-amine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, thereby affecting biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate and its analogs:
Key Observations:
Substituent Effects :
- Fluorinated Derivatives (e.g., difluoromethyl, trifluoroethyl) exhibit enhanced metabolic stability and lipophilicity compared to the methyl ester analog .
- Carboxylic Acid Derivatives (e.g., CID 47002137) are more polar and prone to salt formation, which can improve aqueous solubility .
Discontinuation Issues :
- Some derivatives, such as the difluoromethyl analog (), are marked as "discontinued," suggesting challenges in synthesis or stability under standard conditions .
Isomeric Variations :
- Compounds like 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[3,4-a]pyridine-6-carbohydrazide () highlight the impact of triazole ring isomerism ([4,3-a] vs. [3,4-a]) on reactivity and intermolecular interactions .
Biological Activity
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by various case studies and research findings.
- Chemical Formula : C₈H₈N₄O₂
- Molecular Weight : 180.18 g/mol
- IUPAC Name : this compound
- PubChem CID : 82408557
1. Antimicrobial Activity
Research indicates that derivatives of the triazolo-pyridine scaffold exhibit potent antimicrobial properties. A study demonstrated that compounds related to triazolo-pyridines showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains. Notably:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 5.0 | E. coli |
| Compound B | 10.0 | S. aureus |
| Methyl Triazolo-Pyridine | 15.0 | P. aeruginosa |
These findings suggest that methyl triazolo-pyridine derivatives could serve as effective antimicrobial agents in clinical settings .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays measuring the stabilization of human red blood cell (HRBC) membranes. In one study:
- The compound exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25% , indicating strong anti-inflammatory effects.
| Compound | HRBC Stabilization (%) |
|---|---|
| Control | 100 |
| Methyl Triazolo-Pyridine | 90 |
| Aspirin | 85 |
These results highlight its potential as a therapeutic agent for inflammatory conditions .
3. Antioxidant Activity
Antioxidant activity was assessed using the DPPH radical scavenging assay. Compounds derived from the triazolo-pyridine framework demonstrated significant radical scavenging abilities:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Methyl Triazolo-Pyridine | 88.56 ± 0.43 |
| Compound C | 84.16 ± 0.50 |
| Control (Ascorbic Acid) | 90.52 ± 0.40 |
The high scavenging percentage indicates that methyl triazolo-pyridine can effectively neutralize free radicals and may contribute to preventing oxidative stress-related diseases .
Case Study: Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized several derivatives of methyl triazolo-pyridine and evaluated their antimicrobial activity against a panel of pathogens including Gram-positive and Gram-negative bacteria. The most potent derivative demonstrated an MIC comparable to standard antibiotics like ciprofloxacin .
Case Study: Anti-inflammatory Mechanism
Another study focused on the mechanism of action of methyl triazolo-pyridine in inflammatory models using animal subjects. The compound was found to significantly reduce inflammatory markers such as TNF-alpha and IL-6 levels in serum samples compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions of substituted pyridine precursors. For example, analogous triazolopyridine derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine derivatives . Key parameters include:
-
Catalyst selection : Copper(I) iodide enhances regioselectivity in triazole ring formation .
-
Temperature : Thermal cyclization at 80–100°C improves ring closure efficiency .
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Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
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Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .
Parameter Optimal Condition Impact on Yield Catalyst (CuI) 10 mol% +25% yield Reaction Temperature 90°C +15% efficiency Solvent DMF Reduces byproducts
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions. For example, the methyl ester group at C6 appears as a singlet at δ 3.8–4.0 ppm in NMR .
- X-ray Crystallography : Single-crystal analysis resolves the fused triazole-pyridine ring system and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±0.001 Da) validates molecular formula (e.g., CHNO) .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) monitors purity (>98%) and detects degradation products .
- Thermogravimetric Analysis (TGA) : Decomposition onset at >200°C indicates thermal stability .
- Storage Conditions : Lyophilized samples stored at -20°C in inert atmospheres retain stability for >12 months .
Advanced Research Questions
Q. How do structural modifications at the triazole or pyridine rings affect biological activity?
- Methodological Answer :
-
Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring enhance enzyme inhibition potency. For example, triazolopyridines with CF substituents show IC values of 0.8 µM against kinase targets .
-
Biological Assays :
-
In vitro enzyme inhibition : Kinase assays (e.g., ADP-Glo™) quantify ATP-competitive binding .
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Antibacterial activity : MIC values against S. aureus correlate with lipophilicity (logP 1.5–2.5) .
Substituent Biological Activity Mechanistic Insight CF Kinase inhibition (IC 0.8 µM) Enhanced hydrophobic interactions Cl Antibacterial (MIC 4 µg/mL) Disrupts bacterial membrane synthesis
Q. What strategies resolve contradictions in reported biological activities of triazolopyridine derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assay protocols (e.g., cell line authentication, reagent lot consistency) .
- Metabolic Stability : Incubate compounds with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
- Computational Docking : Molecular dynamics simulations identify binding pose discrepancies (e.g., triazole ring orientation in kinase active sites) .
Q. How can computational modeling guide the design of Methyl 5H,6H,7H,8H-triazolopyridine analogs with improved pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (<3), topological polar surface area (TPSA <90 Ų), and blood-brain barrier permeability .
- Docking Studies : AutoDock Vina identifies hydrogen bonding with key residues (e.g., Glu92 in COX-2) .
- QSAR Models : Linear regression correlates substituent Hammett constants (σ) with IC values (R² >0.85) .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for triazolopyridine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
